![molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7](/img/structure/B72854.png)

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Overview

Description

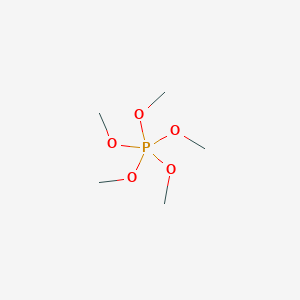

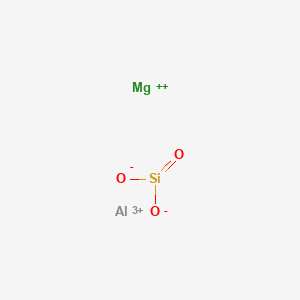

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a dimethyl ester derivative of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.

Mechanism of Action

Mode of Action

It is known that the compound is used in the preparation of cycloalkanecarboxamides and related compounds as modulators of the integrated stress pathway . .

Biochemical Pathways

It is known that it is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway

Result of Action

It is known that the compound is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in modulating biological pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: The parent compound from which the dimethyl ester is derived.

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate: A similar compound with a different bicyclic structure.

Dimethyl bicyclo[3.2.1]octane-1,4-dicarboxylate: Another related compound with a larger bicyclic framework.

Uniqueness

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. These properties make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name |

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVTVDGSLEUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384379 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-96-7 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) in the synthesis of copolyesters?

A: DMCD-2 is a cycloaliphatic diester that, when incorporated into copolyesters, contributes to a higher glass transition temperature (Tg) compared to other similar cycloaliphatic diesters. [, ] A higher Tg means the polymer transitions from a glassy to a rubbery state at a higher temperature, potentially leading to materials with enhanced thermal stability and mechanical properties at elevated temperatures. Specifically, the copolyester based on DMCD-2 exhibited a Tg of up to 115 °C. []

Q2: How does the incorporation of DMCD-2 affect the properties of copolyesters compared to other similar diesters?

A: Incorporating DMCD-2 into copolyesters, particularly with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), leads to a linear increase in Tg with increasing DMCD-2 content. [] This allows for the fine-tuning of the material's thermal properties. Additionally, dynamic mechanical analysis (DMA) revealed that all cycloaliphatic copolyesters, including those with DMCD-2, exhibit secondary relaxations attributed to conformational changes in the cyclohexylene rings. [] These relaxations can influence the polymer's flexibility and impact its performance in specific applications.

Q3: Are there any established methods for efficiently synthesizing this compound (DMCD-2)?

A: Yes, research indicates a convenient one-pot synthesis method for DMCD-2. [] This approach simplifies the preparation process, potentially leading to increased efficiency and cost-effectiveness compared to multi-step syntheses. This readily available precursor further facilitates the use of DMCD-2 in the development of novel copolyesters and other polymeric materials.

Q4: Are there any environmental concerns associated with this compound (DMCD-2) and the resulting polymers?

A: While the provided research articles do not delve into the environmental impact of DMCD-2 or the copolyesters synthesized with it, this aspect requires consideration. Further research should investigate the biodegradability of these polymers and explore strategies for recycling and responsible waste management to minimize any potential negative environmental effects. [] Understanding the life cycle of these materials is crucial for developing sustainable polymer technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)